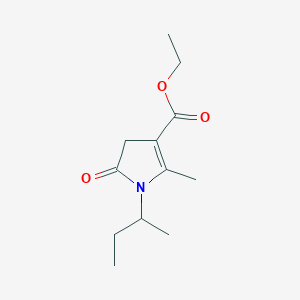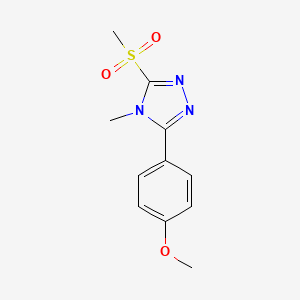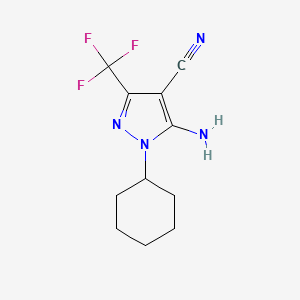
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclohexyl ring, and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclohexyl Group Addition: The cyclohexyl group is usually introduced via alkylation reactions, where cyclohexyl halides react with the pyrazole intermediate.
Amination and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various functionalized pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. Studies aim to understand its efficacy and safety profiles.
Industry
Industrially, the compound may be used in the development of agrochemicals, dyes, and materials with specific properties due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and specificity, while the amino and nitrile groups may participate in hydrogen bonding and other interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Amino-1-cyclohexyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of the trifluoromethyl group and the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
182923-62-2 |
|---|---|
Fórmula molecular |
C11H13F3N4 |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
5-amino-1-cyclohexyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H13F3N4/c12-11(13,14)9-8(6-15)10(16)18(17-9)7-4-2-1-3-5-7/h7H,1-5,16H2 |
Clave InChI |
FZSAPWUKAPTRRK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=C(C(=N2)C(F)(F)F)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


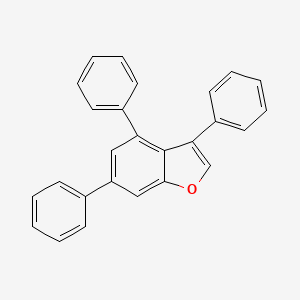
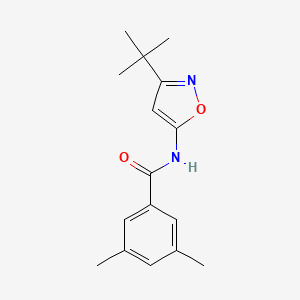
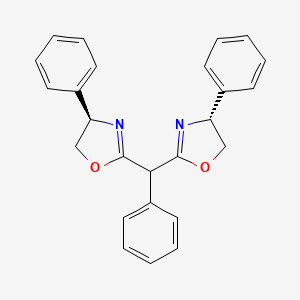
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
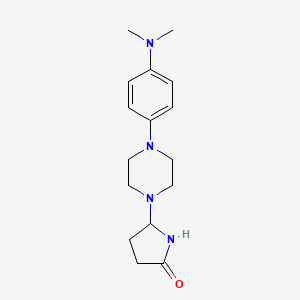
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
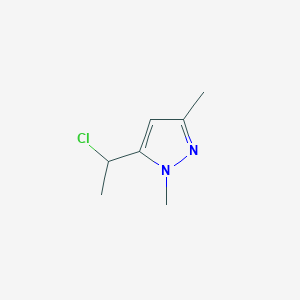
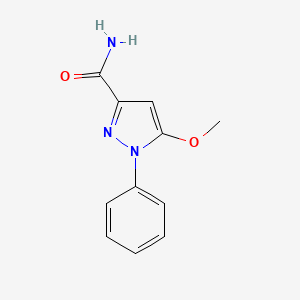
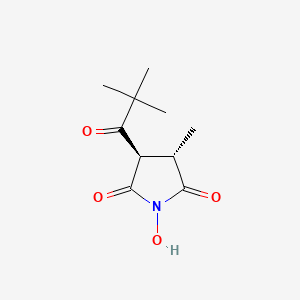
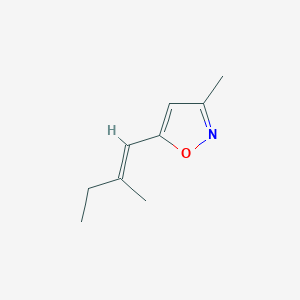
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
